molecular formula C19H22N2S B017381 9-Diethylaminoethylthioacridine CAS No. 106897-41-0

9-Diethylaminoethylthioacridine

Cat. No. B017381
M. Wt: 310.5 g/mol
InChI Key: IGTLCWXZGPKHGP-UHFFFAOYSA-N
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Description

9-Diethylaminoethylthioacridine is a chemical compound with the formula C₁₉H₂₂N₂S . It is also known by its IUPAC name 2-acridin-9-ylsulfanyl-N,N-diethylethanamine.

Scientific Research Applications

  • In the study of nucleic acid components, diethyl pyrocarbonate, a related compound, has been found effective in inhibiting nucleases during the isolation of high molecular weight RNA. This enables efficient conversion of nucleic acid components into biologically active RNA (Leonard et al., 1971).

  • Derivatives of 9-acridinyl have shown strong cytostatic activity against certain cancer cells, such as Cloudman melanoma cells, although their schistosomicidal activity against Schistosoma mansoni in mice is limited (Hansen et al., 1983).

  • The thioacridinic derivatives, including 3-amino-9-(diethylaminoethylthio) acridine and 9-diethylaminoethylthioacridine, have shown cytotoxicity and inhibition of nucleic acid synthesis. This suggests potential applications in studying molecular interactions and possibly in cancer therapeutics (Mannani et al., 1990).

  • Compounds like 9-cis-retinoic acid, related to the acridine group, have been effective in reducing breast cancer incidence and tumor burden in rats, especially when combined with low levels of tamoxifen (Anzano et al., 1994).

  • 9-Anilinoacridine derivatives are being studied as potential antitumor agents. The acridine moiety is crucial for DNA binding, while the anilino-moiety determines biological selectivity (Robertson et al., 1980).

  • The reaction of acridine derivatives, such as 9-ethynylacridine, with active methylene compounds, generates compounds with potential relevance in drug synthesis and pharmaceutical research (Tsuge & Torii, 1973).

properties

IUPAC Name

2-acridin-9-ylsulfanyl-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2S/c1-3-21(4-2)13-14-22-19-15-9-5-7-11-17(15)20-18-12-8-6-10-16(18)19/h5-12H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTLCWXZGPKHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=C2C=CC=CC2=NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147806
Record name 9-Diethylaminoethylthioacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Diethylaminoethylthioacridine

CAS RN

106897-41-0
Record name 9-Diethylaminoethylthioacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106897410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Diethylaminoethylthioacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Mannani, JP Galy, D Sharples, J Barbe… - Chemico-biological …, 1990 - Elsevier
… Two novel compounds, 3-amino-9-(diethylaminoethylthio) acridine and 9diethylaminoethylthioacridine, were synthesized and characterized. They were shown to be cytotoxic against …
Number of citations: 16 www.sciencedirect.com
A Polettini, R Gottardo, JP Pascali… - Analytical chemistry, 2008 - ACS Publications
Electrospray ionization (ESI)-time-of-flight (TOF) MS enables searching a wide number of pharmaco/toxicologically relevant compounds (PTRC) in biosamples. However, the number of …
Number of citations: 100 pubs.acs.org
E Liotta - 2010 - iris.univr.it
1. ABSTRACT Introduction: The screening for Pharmaco/Toxicologically Relevant Compounds (PTRC) in biosamples has benefited a lot from MS techniques. The so-called library …
Number of citations: 0 iris.univr.it

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